2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride is a chemical compound classified as a piperazine derivative. This class of compounds is notable for its diverse biological and pharmaceutical activities, making it a significant focus in medicinal chemistry. The compound has gained attention for its potential applications in treating various neurological disorders and serving as a building block in synthetic organic chemistry.
The compound can be identified by its CAS number 2503208-99-7. It falls under the category of piperazine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms. These derivatives are known for their pharmacological properties, including anxiolytic, antidepressant, and antipsychotic activities .
The synthesis of 2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride typically involves cyclization reactions. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts. For instance, (S,S)-N,N’-bisnosyl diamine can react with diphenylvinylsulfonium triflate in the presence of a base such as DBU to form protected piperazines .
Industrial Production Methods:
Industrial production often employs automated parallel solid-phase synthesis to enhance yield and efficiency. Photocatalytic synthesis has also been explored to optimize the reaction conditions further.
The molecular formula for 2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride is C8H12Cl2N4, with a molar mass of approximately 220.12 g/mol. The structure features a pyrimidine ring substituted with a piperazine moiety, which contributes to its biological activity.
Key Structural Features:
The compound can participate in various chemical reactions typical of amines and heterocycles. For example:
These reactions are crucial for developing new pharmaceutical agents and understanding the compound's reactivity profile .
The mechanism of action for 2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride involves its interaction with specific biological targets. Research indicates that it may act as an enzyme inhibitor, potentially affecting pathways related to neurological functions. The exact biochemical pathways remain an area of ongoing investigation, but its structural similarity to known pharmacological agents suggests it could modulate neurotransmitter systems .
Physical Properties:
Chemical Properties:
2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride has several notable applications:
The synthesis of 2-piperazin-1-ylpyrimidin-4-amine dihydrochloride primarily exploits nucleophilic aromatic substitution (SNAr) and cyclization reactions to establish the critical piperazine-pyrimidine linkage. The core strategy involves reacting dichloropyrimidine intermediates with appropriately protected piperazine derivatives under controlled conditions. As demonstrated in the synthesis of related kinase inhibitors, this typically employs a two-step sequence [3] [7]:
The electronic activation of the pyrimidine ring significantly enhances reactivity toward nitrogen nucleophiles. Electron-withdrawing substituents (e.g., amino groups at C4) create sufficient partial positive charge at adjacent positions to facilitate nucleophilic attack. Research on palbociclib analogs confirms that 4-aminopyrimidines undergo efficient SNAr with piperazines at C2 due to this activation pattern, achieving yields of 50-90% in optimized conditions [3] [7].
Table 1: Comparative Nucleophilic Substitution Approaches for Piperazine-Pyrimidine Bond Formation
Method | Conditions | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
Classical SNAr | n-Butanol, 145-150°C, sealed vessel | 30-40 min | 50-90% | High conversion, minimal catalyst costs |
Catalytic Amination | Pd2(dba)3/XantPhos, dioxane, 100°C | 2-4 hr | 65-85% | Broader substrate scope, lower temperature |
Microwave-Assisted | DMSO, 160°C, microwave irradiation | 10-15 min | 70-95% | Dramatically reduced reaction time |
Cyclization pathways offer alternative routes for complex analogs. One approach involves constructing the pyrimidine ring around pre-functionalized piperazines via Biginelli-type condensations or by reacting 1,3-dicarbonyl compounds with guanidines. This method proves valuable when introducing C-substituted piperazines that are challenging to incorporate via SNAr. Research on CDK4/6 inhibitors highlights the utility of this strategy for installing sterically encumbered piperazine derivatives with quaternary centers [7].
Tert-butoxycarbonyl (Boc) protection serves as a cornerstone strategy for achieving regioselective functionalization of piperazine in the synthesis of 2-piperazin-1-ylpyrimidin-4-amine derivatives. The differential reactivity between piperazine nitrogen atoms presents a significant synthetic challenge – mono-functionalization without protection typically yields complex mixtures of mono-, di-, and unreacted species. The Boc group addresses this through:
In practice, N-Boc-piperazine undergoes selective N-alkylation or arylation at the unprotected nitrogen under standard conditions. Following this key coupling, the Boc group is cleanly removed using trifluoroacetic acid (TFA) in dichloromethane (50% v/v) or with HCl in dioxane, liberating the secondary amine for salt formation or further derivatization. Research on kinase inhibitor intermediates demonstrates this approach for synthesizing N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine derivatives, achieving 75% yield after deprotection [3] [7].
Table 2: Protection Strategies for Piperazine Functionalization
Protecting Group | Introduction Method | Cleavage Conditions | Compatibility | Limitations |
---|---|---|---|---|
Boc (tert-butoxycarbonyl) | (Boc)2O, base | TFA or HCl in organic solvents | High; stable to nucleophiles, bases, mild acids | Acidic conditions required for removal |
Cbz (Benzyloxycarbonyl) | Cbz-Cl, base | Hydrogenolysis (H2/Pd-C) | Orthogonal to Boc | Incompatible with reducing agents |
Ts (Tosyl) | Ts-Cl, base | Strong acids (HBr/AcOH) or reduction | High crystallinity of derivatives | Harsher deprotection conditions |
The orthogonal protection concept extends to synthesizing asymmetrically disubstituted piperazines. For instance, introducing Boc protection followed by Cbz protection on the remaining nitrogen enables sequential functionalization at each nitrogen atom with different substituents. This proves particularly valuable for synthesizing complex drug candidates like avapritinib and entrectinib, which feature elaborate piperazine substitution patterns [7]. After coupling the first substituent, the Cbz group is selectively removed via hydrogenation while preserving the Boc group, enabling introduction of a second distinct electrophile.
The N-alkylation reaction between pyrimidine halides and piperazines exhibits profound solvent dependence and catalyst sensitivity. Optimization studies reveal that polar aprotic solvents (DMF, NMP, DMSO) generally accelerate the reaction by enhancing nucleophilicity of the piperazine nitrogen and solubilizing intermediates. However, for temperature-sensitive substrates, n-butanol remains the preferred medium despite requiring higher temperatures (145-150°C), as it minimizes decomposition pathways while providing adequate solubility [3].
Catalytic systems dramatically improve efficiency under milder conditions. Research on structurally similar compounds demonstrates that palladium-based catalysts enable coupling at significantly lower temperatures (80-100°C):
The base selection proves equally critical. Sterically hindered organic bases (e.g., N,N-diisopropylethylamine) minimize side reactions like N-arylation or hydrolysis compared to inorganic bases. For acid-sensitive intermediates, cesium carbonate provides sufficient basicity without causing deprotection [5] [7].
Table 3: Solvent and Catalyst Optimization for N-Alkylation Reactions
Solvent System | Temperature Range | Catalyst | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|---|
n-Butanol | 145-150°C | None | 30-40 min | 50-90 | Simple workup, minimal catalyst costs |
DMF/Toluene (1:1) | 100-110°C | Pd2(dba)3/XantPhos | 2-3 hr | 75-92 | Broader substrate tolerance |
DMSO | 120°C | CuI/N,N'-dimethylethylenediamine | 1-2 hr | 65-88 | Cost-effective catalyst system |
Solvent-free (MW) | 160°C | None | 10-15 min | 70-95 | Excellent atom economy |
Kinetic studies reveal that in protic solvents, the reaction follows second-order kinetics (first-order in both reactants), while in aprotic solvents, the mechanism shifts toward solvent-assisted SNAr. This understanding informs solvent selection: for electron-deficient pyrimidines, aprotic solvents accelerate reaction rates, whereas for less activated systems, protic solvents provide superior performance by stabilizing the Meisenheimer complex [5].
Solid-phase synthesis revolutionizes the production of piperazine-pyrimidine libraries by enabling rapid analog generation and simplified purification. The methodology typically involves anchoring protected piperazine derivatives to Wang resin or Rink amide resin through the piperazine nitrogen. Subsequent steps include:
Research on cholinesterase inhibitors demonstrates this approach for synthesizing N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine analogs, achieving purities >85% without chromatography [3]. The dihydrochloride salt forms spontaneously during TFA cleavage when using resin-bound tert-butyl carbamate protecting groups.
Parallel synthesis techniques further enhance efficiency for structure-activity relationship (SAR) exploration. Using 96-well reactor blocks, researchers systematically vary both the pyrimidine electrophile and piperazine nucleophile components. Key innovations include:
This approach facilitated the synthesis of 48 analogs of 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine in under 72 hours, enabling rapid identification of selective BuChE inhibitors [3] [7].
Table 4: Solid-Phase and Parallel Synthesis Platforms for Piperazine-Pyrimidine Hybrids
Synthetic Platform | Resin/Loading (mmol/g) | Key Building Blocks | Cleavage Conditions | Typical Library Size | Average Purity |
---|---|---|---|---|---|
Wang resin | 0.7-1.2 | Fmoc-piperazine, 2,4-dichloropyrimidines | TFA/CH2Cl2 (1:1) | 40-60 compounds | 75-85% |
Rink amide resin | 0.4-0.7 | Boc-piperazines, 4-amino-2-chloropyrimidines | 95% TFA/H2O | 60-80 compounds | 80-92% |
Trisamine resin | 0.3-0.5 | Diverse piperazines, halogenated pyrimidines | 10% TFA/DCM | 20-40 compounds | 85-95% |
Soluble PEG support | N/A | Acid-sensitive piperazines | Precipitation/filtration | 30-50 compounds | >90% |
For large-scale production, continuous flow chemistry offers advantages over batch processes. A patented route to related compounds employs a telescoped flow system with three interconnected reactors performing: (1) Boc protection of piperazine, (2) N-alkylation with 2,4-dichloropyrimidine, and (3) acid-mediated deprotection and salt formation. This approach achieves throughputs exceeding 1 kg/day with purity >99% by leveraging precise temperature control and residence time optimization [7].
Sustainable synthesis of 2-piperazin-1-ylpyrimidin-4-amine dihydrochloride focuses on minimizing stoichiometric waste and eliminating hazardous solvents. Conventional SNAr reactions generate stoichiometric amounts of halide salts (e.g., NaCl, KBr) as byproducts, creating purification challenges and environmental burdens. Recent innovations address this through:
Research on trifluoromethylphenylpiperazine synthesis demonstrates that microwave irradiation in aqueous ethanol reduces reaction times by 80% while eliminating dimethyl sulfoxide (DMSO) as solvent, significantly improving the environmental footprint [5] [6].
Byproduct management focuses particularly on controlling dialkylated impurities and hydrolyzed pyrimidine byproducts. The formation of bis-piperazinyl impurities represents a major side reaction that competes with monoalkylation. This is mitigated through:
Studies on piperazine drug synthesis reveal that implementing continuous flow processing reduces bis-alkylated impurities from >15% to <2% by precisely controlling residence time and stoichiometry [5] [7].
Table 5: Byproduct Formation and Green Mitigation Strategies
Byproduct | Formation Mechanism | Typical Yield Impact | Mitigation Strategy | Reduction Efficiency |
---|---|---|---|---|
Bis-alkylated piperazine | Over-alkylation of piperazine | 5-25% | Slow addition, stoichiometric control | 80-95% reduction |
Hydrolyzed pyrimidine | Water contamination | 3-15% | Molecular sieves, anhydrous solvents | 90-98% reduction |
Dehalogenated pyrimidine | Premature reduction | 2-10% | Oxygen-free atmosphere, purified solvents | 85-95% reduction |
N-arylation products | Ullmann-type coupling | 1-5% | Catalyst optimization, lower temperature | 70-90% reduction |
Solvent replacement initiatives have successfully substituted traditional high-boiling solvents (n-butanol, DMF) with renewable alternatives such as cyrene (dihydrolevoglucosenone) and ethyl lactate. These bio-based solvents demonstrate excellent compatibility with piperazine alkylation chemistry while offering significantly improved environmental health and safety (EHS) profiles. Life-cycle assessments confirm reductions of up to 60% in process mass intensity (PMI) when implementing these solvent systems [5].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8